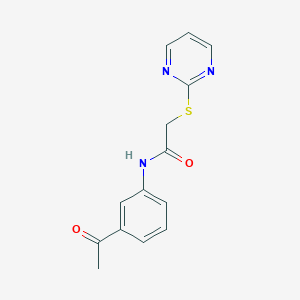
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate, also known as CTK7A, is a synthetic compound that has gained attention for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In the study by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to activate the PI3K/Akt pathway, which is involved in cell survival and growth, and inhibit the JNK pathway, which is associated with cell death. In the study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to induce apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Further research is needed to elucidate the precise mechanism of action of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate.
Biochemical and Physiological Effects
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has been shown to have various biochemical and physiological effects, depending on the target cells and experimental conditions. In the study by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to increase the viability of neuronal cells and reduce the production of reactive oxygen species, indicating its neuroprotective effects. In the study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to inhibit the proliferation and migration of breast cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate on other cell types and physiological systems are not well characterized and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate in lab experiments is its synthetic nature, which allows for precise control of the compound's structure and purity. This is particularly important for studies that require high-quality compounds with consistent properties. Additionally, Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has shown a wide range of biological activities, making it a versatile tool for various research applications. However, one of the limitations of using Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is its complex synthesis method, which may require specialized equipment and expertise. Furthermore, the biological effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate may vary depending on the experimental conditions and target cells, which may complicate its use in certain research settings.
Orientations Futures
There are several potential future directions for the research on Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate. One area of interest is the elucidation of its precise mechanism of action and molecular targets, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to investigate the effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate on different cell types and physiological systems, as well as its potential toxicity and side effects. Another potential direction is the development of novel derivatives and analogs of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate with enhanced biological activities and improved pharmacokinetic properties. Overall, the research on Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has the potential to contribute to the development of new therapeutic agents and the understanding of various biological processes.
Méthodes De Synthèse
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is synthesized through a multistep process that involves the condensation of 2-chlorobenzaldehyde with cyclohexanone, followed by a Michael addition reaction with ethyl acetoacetate. The resulting intermediate is then subjected to a series of reactions, including a decarboxylation and a cyclization, to yield the final product. The synthesis of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Applications De Recherche Scientifique
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has shown promising results in various scientific research fields, including neuroprotection, cancer treatment, and antimicrobial activity. In a study conducted by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to protect against neurotoxicity induced by amyloid-β peptide in vitro and in vivo, suggesting its potential as a therapeutic agent for Alzheimer's disease. In another study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Wang et al., 2016).
Propriétés
Nom du produit |
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate |
|---|---|
Formule moléculaire |
C21H24ClNO3 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C21H24ClNO3/c1-5-26-20(25)19-12(2)17(13-8-6-7-9-14(13)22)18-15(23-19)10-21(3,4)11-16(18)24/h6-9,17,23H,5,10-11H2,1-4H3 |
Clé InChI |
PWAZDXWQDRIJAP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C |
SMILES canonique |
CCOC(=O)C1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B299265.png)
![2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299266.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B299268.png)